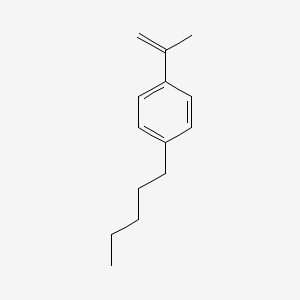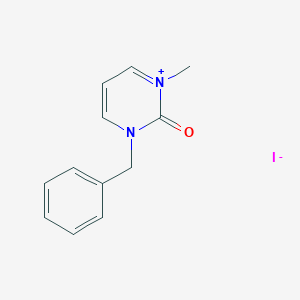
Bupivacaine 3-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bupivacaine 3-hydroxy-2-naphthoate is a derivative of bupivacaine, a widely used local anesthetic. This compound is known for its unique dissolution behavior in phosphate buffers, which has been studied extensively . Bupivacaine itself is an amide-type local anesthetic that provides local anesthesia through the blockade of nerve impulse generation and conduction .
Méthodes De Préparation
The preparation of bupivacaine 3-hydroxy-2-naphthoate involves the reaction of bupivacaine with 3-hydroxy-2-naphthoic acid. The synthetic route typically includes the formation of an ester bond between the bupivacaine molecule and the 3-hydroxy-2-naphthoic acid under specific reaction conditions. Industrial production methods may involve the use of solvents and catalysts to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Bupivacaine 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bupivacaine 3-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: It is used to study the dissolution behavior of compounds in different buffer systems.
Biology: It is used to investigate the effects of local anesthetics on biological systems.
Medicine: It is used in the development of new anesthetic formulations and delivery systems.
Industry: It is used in the production of pharmaceutical products and in the study of drug delivery mechanisms
Mécanisme D'action
The mechanism of action of bupivacaine 3-hydroxy-2-naphthoate involves the blockade of nerve impulse generation and conduction. This is achieved by decreasing the neuronal membrane’s permeability to sodium ions, which results in the inhibition of depolarization and subsequent blockade of conduction . The molecular targets include voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons .
Comparaison Avec Des Composés Similaires
Bupivacaine 3-hydroxy-2-naphthoate can be compared with other local anesthetics such as:
Lidocaine: Another amide-type local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Ropivacaine: A local anesthetic with a similar structure but a longer duration of action and lower cardiotoxicity.
Mepivacaine: A local anesthetic with a faster onset of action but shorter duration compared to bupivacaine.
Propriétés
Numéro CAS |
66558-79-0 |
|---|---|
Formule moléculaire |
C29H36N2O4 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H28N2O.C11H8O3/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1-6,12H,(H,13,14) |
Clé InChI |
GPBFSNHGCGQMGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)



![2-{2-[(2-Phenylpropan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14486074.png)



propanedioate](/img/structure/B14486103.png)




